FBBBE: A Technical Guide to its Discovery, Synthesis, and Application as a Fluorescent Probe for Intracellular Hydrogen Peroxide
FBBBE: A Technical Guide to its Discovery, Synthesis, and Application as a Fluorescent Probe for Intracellular Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FBBBE (3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one) is a fluorescent probe designed for the selective detection of intracellular hydrogen peroxide (H₂O₂). It belongs to the Peroxyfluor family of sensors, which utilize a boronate deprotection mechanism for a highly specific and sensitive response to H₂O₂ over other reactive oxygen species (ROS).[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and application of FBBBE, including detailed experimental protocols and quantitative data.
Discovery and Mechanism of Action
The discovery of FBBBE is rooted in the development of the Peroxyfluor series of fluorescent probes by the Chang group at the University of California, Berkeley. These probes were engineered to address the need for selective H₂O₂ detection in living cells. The core mechanism of FBBBE involves a chemoselective reaction where the boronate ester protecting groups are cleaved in the presence of H₂O₂, releasing the highly fluorescent fluorescein molecule. This "turn-on" fluorescence response allows for the sensitive imaging of H₂O₂ production in various biological contexts.[1][2][3]
The reaction is highly specific to H₂O₂. Studies on analogous compounds in the Peroxyfluor family, such as Peroxyfluor-1 (PF1), have demonstrated over a 500-fold higher response for H₂O₂ compared to other ROS like superoxide (O₂⁻), nitric oxide (NO), and hydroxyl radical (•OH).[1] This selectivity is crucial for accurately attributing the fluorescent signal to H₂O₂ in the complex cellular environment.
The general mechanism of FBBBE activation is depicted below:
Caption: Mechanism of FBBBE activation by intracellular H₂O₂.
Synthesis Pathway
The synthesis of FBBBE involves the protection of fluorescein with two boronate ester-containing benzyl groups. While the exact, step-by-step synthesis of FBBBE is not detailed in a single publication, a representative pathway can be constructed based on the synthesis of similar Peroxyfluor probes. The following is a logical synthesis workflow:
Caption: Logical workflow for the synthesis of FBBBE.
A detailed, generalized protocol for the synthesis of a bis-benzylated fluorescein derivative is as follows:
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Dissolution: Dissolve fluorescein in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).
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Addition of Base: Add a suitable base, for example, potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl groups of fluorescein.
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Addition of Protecting Group: Add 4-(bromomethyl)phenylboronic acid pinacol ester to the reaction mixture. This will alkylate the deprotonated hydroxyl groups.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final FBBBE product.
Quantitative Data
The performance of FBBBE as a fluorescent probe is characterized by several key parameters. The following table summarizes the available quantitative data for FBBBE and related Peroxyfluor probes.
| Parameter | Value | Notes |
| Chemical Formula | C₄₆H₄₆B₂O₉ | |
| Molecular Weight | 764.47 g/mol | |
| CAS Number | 1522117-83-4 | |
| Excitation Maximum (λex) | ~480 nm | For the deprotected, fluorescent form (fluorescein).[4] |
| Emission Maximum (λem) | ~512 nm | For the deprotected, fluorescent form (fluorescein).[4] |
| Fluorescence Turn-On Response | Marked increase in intensity | In the presence of 10-200 µM H₂O₂.[4] |
| Linear Detection Range | Linear for 10-80 µM H₂O₂ | With 30 µM FBBBE.[5] |
| Selectivity | High for H₂O₂ over other ROS | Based on data from analogous Peroxyfluor probes.[1] |
Experimental Protocols
Preparation of FBBBE Stock and Working Solutions
This protocol is adapted from the product information for the Biological Hydrogen Peroxide Imaging Kit (FBBBE, CBBE).[4]
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10 mM Stock Solution: Add 654 µL of anhydrous dimethyl sulfoxide (DMSO) to 5.0 mg of FBBBE. This solution should be aliquoted and stored at -20°C, protected from light.
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5 mM Intermediate Solution: Dilute the 10 mM stock solution 1:1 with DMSO. This can also be stored at -20°C.
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50 µM Working Solution: Add 10 µL of the 5 mM intermediate solution to 990 µL of a suitable buffer (e.g., 1X Phosphate-Buffered Saline, PBS, or cell culture medium without serum). This working solution should be prepared fresh on the day of the experiment. This results in a final DMSO concentration of 1% (v/v).
General Protocol for Intracellular H₂O₂ Imaging
This protocol is a generalized procedure based on the use of similar Peroxyfluor probes for cellular imaging.[6][7]
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Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.
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Cell Washing: Before loading the probe, wash the cells twice with a warm buffer such as PBS or serum-free medium.
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Probe Loading: Add the freshly prepared FBBBE working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
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Washing: After incubation, remove the loading solution and wash the cells 2-3 times with the warm buffer to remove any excess probe.
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Induction of H₂O₂ Production (Optional): To induce H₂O₂ production, treat the cells with a known stimulus (e.g., a growth factor or a pharmacological agent).
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Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~480 nm, emission ~520 nm). Acquire images at different time points to monitor the change in fluorescence intensity.
Visualization of a Relevant Signaling Pathway
FBBBE is a tool to measure the presence of intracellular H₂O₂, a key molecule in oxidative stress signaling. The following diagram illustrates a simplified signaling pathway leading to and resulting from an increase in intracellular H₂O₂.
Caption: A simplified oxidative stress signaling pathway involving H₂O₂.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A selective, cell-permeable optical probe for hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. technote.strem.com [technote.strem.com]
- 5. research-management.mq.edu.au [research-management.mq.edu.au]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
